REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[S:9][CH:8]=[N:7][C:6]=1[NH2:10])=[O:4].[N:11]([O-])=O.[Na+]>Cl>[CH3:1][O:2][C:3]([C:5]1[S:9][CH:8]=[N:7][C:6]=1[NH:10][NH2:11])=[O:4] |f:1.2|
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Name
|
|
Quantity
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15.3 g
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Type
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reactant
|
Smiles
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COC(=O)C1=C(N=CS1)N
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Name
|
solution
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Quantity
|
10 mL
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
90 mL
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Type
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solvent
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Smiles
|
Cl
|
Name
|
|
Quantity
|
7.32 g
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Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
stannous chloride
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Quantity
|
73.2 g
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
Cl
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Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
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Details
|
The mixture was then stirred at 0° C. for 30 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the mixture was stirred at the same temperature for 2 hours
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Duration
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2 h
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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ADDITION
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Details
|
the filtrate was carefully added to a suspension of potassium carbonate and celite in ethyl acetate (3 liters)
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Type
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STIRRING
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Details
|
with stirring, with regular addition of potassium carbonate
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Type
|
ADDITION
|
Details
|
After adding the filtered substance to a solution of this mixture in ethyl acetate
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Type
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CUSTOM
|
Details
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most of the supernatant (organic layer A) was separated off
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Type
|
FILTRATION
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Details
|
The remaining suspension was filtered through celite
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Type
|
CUSTOM
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Details
|
the filtrate was separated into organic layer B and aqueous layer A
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Type
|
ADDITION
|
Details
|
Ethyl acetate (500 ml) and anhydrous magnesium sulfate were added to the filtered substance
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Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
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Details
|
Aqueous layer A was re-extracted with the resulting filtrate
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Type
|
WASH
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Details
|
Washing of the filtered substance and re-extraction of aqueous layer A
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Type
|
DRY_WITH_MATERIAL
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Details
|
the mixture was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The desiccating agent was filtered off
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (ethyl acetate-methanol)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=C(N=CS1)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |